4-Ethylphenylzinc iodide

Vue d'ensemble

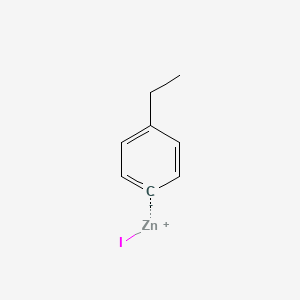

Description

4-Ethylphenylzinc iodide is an organozinc compound with the molecular formula C8H9IZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Ethylphenylzinc iodide can be synthesized through the reaction of 4-ethylphenyl iodide with zinc in the presence of a suitable catalyst. One common method involves the use of chloro(1,5-cyclooctadiene)rhodium(I) dimer and 3-diphenylphosphino-2-(diphenylphosphino)methyl-2-methylpropyl acetate in tetramethylurea under an inert atmosphere at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethylphenylzinc iodide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of substitution reactions.

Common Reagents and Conditions:

Negishi Coupling: Involves the use of palladium or nickel catalysts and typically occurs in the presence of THF as a solvent.

Substitution Reactions: Can occur with various halides or pseudohalides under appropriate conditions.

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used in the reaction.

Applications De Recherche Scientifique

4-Ethylphenylzinc iodide has a wide range of applications in scientific research:

Chemistry: Used extensively in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: Employed in the synthesis of biologically active compounds and intermediates.

Medicine: Utilized in the development of new drug candidates and therapeutic agents.

Industry: Applied in the production of fine chemicals and materials science research.

Mécanisme D'action

The mechanism by which 4-ethylphenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then undergo various reactions, such as cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

- Phenylzinc iodide

- 4-Methylphenylzinc iodide

- 4-Chlorophenylzinc iodide

Comparison: 4-Ethylphenylzinc iodide is unique due to the presence of the ethyl group, which can influence its reactivity and the types of products formed. Compared to phenylzinc iodide, the ethyl group provides additional steric and electronic effects that can be advantageous in certain synthetic applications. Similarly, 4-methylphenylzinc iodide and 4-chlorophenylzinc iodide have different substituents that affect their reactivity and utility in organic synthesis .

Activité Biologique

4-Ethylphenylzinc iodide is an organozinc compound that has garnered attention for its potential applications in organic synthesis and biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound can be represented by the formula CHZnI. It features a zinc atom bonded to an ethyl-substituted phenyl group, which contributes to its reactivity in various chemical reactions. The compound is typically synthesized through the reaction of 4-ethylphenyl bromide with zinc in the presence of iodide.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various reactions. It can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This property is particularly valuable in the pharmaceutical industry for developing new drugs.

- Antimicrobial Activity : Some studies have indicated that organozinc compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

- Enzyme Inhibition : Research suggests that organozinc compounds can inhibit certain enzymes, potentially leading to therapeutic applications. The exact enzymes affected by this compound require further investigation.

- Cellular Interaction : Preliminary studies indicate that organozinc compounds may interact with cellular membranes, influencing cell signaling pathways. This interaction could have implications for cancer research and treatment.

Case Studies

- Synthesis and Application in Drug Development : A significant study demonstrated the use of this compound in synthesizing biologically active compounds, highlighting its role as a versatile reagent in medicinal chemistry .

- Antimicrobial Testing : In a comparative study, various organozinc compounds were tested against Gram-positive and Gram-negative bacteria. While this compound was not the focus, related compounds showed promising results, suggesting potential avenues for further exploration .

- Mechanistic Studies : Investigations into the mechanism of action of organozinc compounds revealed that they might affect protein interactions within cells, leading to altered metabolic pathways. This area remains ripe for future research specifically targeting this compound.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHZnI |

| Molecular Weight | 290.56 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Biological Activity | Observations |

|---|---|

| Antimicrobial Potential | Limited data available |

| Enzyme Inhibition | Requires further study |

| Cellular Interaction | Preliminary evidence |

Propriétés

IUPAC Name |

ethylbenzene;iodozinc(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVIAIANRSYFMN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=[C-]C=C1.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.